Eugenol glucoside

Beschreibung

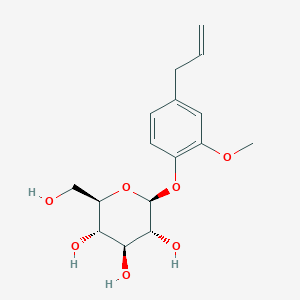

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3,5-7,12-20H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADSVXSGIFBZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864846 | |

| Record name | 2-Methoxy-4-(prop-2-en-1-yl)phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18604-50-7 | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 131 °C | |

| Record name | Citrusin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038708 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Natural Distribution of Eugenyl Glucoside

Camellia sinensis (Tea Plant) as a Native Metabolite

Eugenyl glucoside has been definitively identified as a native metabolite in the tea plant, Camellia sinensis. ncats.iorsc.org It contributes to the complex chemical profile that defines the flavor and aroma of tea. While its direct contribution to the final taste of processed tea is as a non-volatile precursor, it plays a significant role in the plant's physiology. The biosynthesis of eugenyl glucoside in tea is induced by low-temperature treatments, suggesting a role in the plant's response to environmental challenges. ncats.iorsc.org Research has pinpointed specific enzymes, uridine (B1682114) diphosphate (B83284) (UDP)-glucosyltransferases, responsible for its synthesis. For instance, the cold stress-induced glucosyltransferase CsUGT78A15 has been shown to catalyze the glucosylation of eugenol (B1671780) to form eugenyl glucoside. ncats.iorsc.org Another glucosyltransferase, UGT71A59, is also involved in this process, with its expression strongly induced by multiple abiotic stresses, including cold and drought. researchgate.net

Aspen Trees

The presence of eugenyl glucoside has been confirmed in aspen trees (Populus species). biosynth.comchemicalbook.com Studies on hybrid aspen have shown that wild-type trees produce small quantities of eugenol and its glycosides in their leaves. mdpi.com However, the production of these compounds can be significantly increased through genetic engineering. Research involving the overexpression of a petunia gene for coniferyl alcohol acetyltransferase (PhCFAT) in transgenic aspen resulted in up to a 22-fold increase in the levels of eugenol glycosides compared to wild-type plants. mdpi.com This indicates that the biosynthetic pathway to eugenol is present but limited by specific enzymatic steps, which can be enhanced to boost the accumulation of its glucosylated form. mdpi.com

Perilla frutescens and Pedicularis densispica

Eugenyl glucoside is a known constituent of Perilla frutescens (Perilla or shiso), a member of the mint family (Lamiaceae). nih.govresearchgate.netajphr.com It has been identified in the leaves of various perilla cultivars, including the white-flowered P. frutescens var. forma viridis and purple perilla (P. frutescens var. acuta). nih.govcabidigitallibrary.org The compound is one of several phenolic glycosides that contribute to the plant's chemical makeup. researchgate.netajphr.com

The compound has also been reported in Pedicularis densispica, a species of lousewort in the Orobanchaceae family. nih.govencyclopedia.puboup.com Chemical analysis of the aerial parts of this plant has led to the isolation and identification of eugenyl glucoside, referred to as citrusin C in this context, alongside other phenylpropanoids, iridoids, and lignans. scione.com

Other Documented Botanical Sources (e.g., Clove, Basil, Cinnamon)

Beyond the aforementioned species, eugenyl glucoside is found in several other well-known aromatic plants. It is a natural glucoside present in cloves (Syzygium aromaticum), basil (Ocimum basilicum), and cinnamon (Cinnamomum species). chemicalbook.comnih.govmdpi.com The aglycone, eugenol, is a primary component of the essential oils of these plants, and its occurrence as a glucoside serves as a stable storage form within the plant tissues. ncats.ioresearchgate.netnih.gov In cloves, for example, eugenol is the main chemical constituent, and eugenyl glucoside is one of its derivatives found in the plant. ncats.ioajphr.com Similarly, various types of basil and cinnamon contain eugenol, which can be present in its glucosylated form. researchgate.netencyclopedia.puboup.com

Table 1: Documented Botanical Sources of Eugenyl Glucoside

| Plant Species | Common Name | Family | Reference(s) |

|---|---|---|---|

| Camellia sinensis | Tea Plant | Theaceae | ncats.ioresearchgate.netmdpi.com |

| Populus sp. | Aspen | Salicaceae | biosynth.comchemicalbook.commdpi.com |

| Perilla frutescens | Perilla | Lamiaceae | nih.govresearchgate.netnih.gov |

| Pedicularis densispica | Lousewort | Orobanchaceae | nih.govencyclopedia.pubscione.com |

| Syzygium aromaticum | Clove | Myrtaceae | ncats.ionih.govmdpi.com |

| Ocimum basilicum | Basil | Lamiaceae | researchgate.netnih.govmdpi.com |

| Cinnamomum sp. | Cinnamon | Lauraceae | nih.govencyclopedia.pubmdpi.com |

| Salvia officinalis | Dalmatian Sage | Lamiaceae | nih.gov |

| Pluchea indica | Indian Camphorweed | Asteraceae | chemicalbook.com |

Endogenous Factors Influencing Accumulation in Planta

The accumulation of eugenyl glucoside in plants is not static but is dynamically influenced by a range of internal and external signals. These factors often trigger changes in gene expression, leading to altered activity of the biosynthetic pathways responsible for its production.

Detailed research findings indicate that environmental stressors are key drivers for the accumulation of eugenyl glucoside. In Camellia sinensis, exposure to low temperatures is a significant factor that induces its biosynthesis. ncats.iorsc.org This cold stress response is linked to the upregulation of specific genes encoding glucosyltransferases. The expression of the CsUGT78A15 gene, for example, correlates with the accumulation of eugenyl glucoside in various tissues and genotypes of tea plants under cold conditions. ncats.iorsc.org Similarly, drought stress has been shown to enhance the production of eugenyl glucoside in tea plants, a process mediated by the UGT71A59 enzyme. researchgate.netnih.gov Airborne exposure to the aglycone eugenol can also trigger a marked increase in the expression of the UGT71A59 gene, leading to higher accumulation of eugenyl glucoside and enhanced tolerance to both cold and drought. researchgate.net

Genetic factors also play a crucial role. The inherent genetic makeup of a plant determines its baseline capacity to produce certain compounds. In transgenic aspen, the introduction and overexpression of a single gene, PhCFAT, which is not native to aspen, was sufficient to dramatically increase the flux through the eugenol biosynthetic pathway, resulting in a more than 20-fold increase in the accumulation of eugenyl glucoside. mdpi.com This demonstrates that the accumulation is dependent on the activity level of specific enzymes in the pathway.

Table 2: Research Findings on Factors Influencing Eugenyl Glucoside Accumulation

| Factor | Plant Species | Key Findings | Research Focus | Reference(s) |

|---|---|---|---|---|

| Cold Stress | Camellia sinensis | Induces biosynthesis of eugenyl glucoside. | Environmental Stress | ncats.iorsc.org |

| Drought Stress | Camellia sinensis | Enhances accumulation of eugenyl glucoside via UGT71A59. | Environmental Stress | researchgate.netnih.gov |

| Gene Expression | Camellia sinensis | Expression of CsUGT78A15 and UGT71A59 is correlated with accumulation. | Molecular Biology | ncats.ioresearchgate.net |

| Genetic Engineering | Populus sp. (Aspen) | Overexpression of PhCFAT gene led to a 22-fold increase in eugenyl glycoside levels. | Biotechnology | mdpi.com |

| Airborne Signals | Camellia sinensis | Exposure to airborne eugenol increases UGT71A59 expression and eugenyl glucoside accumulation. | Plant Signaling | researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Eugenyl glucoside |

| Citrusin C |

| Eugenol |

| Coniferyl alcohol |

| Coniferyl acetate |

| Linalool |

| Cinnamaldehyde |

Biosynthesis and Metabolic Pathways of Eugenyl Glucoside

Enzymatic Glucosylation Mechanisms

The formation of eugenyl glucoside from eugenol (B1671780) is catalyzed by UGTs, which transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of eugenol. This enzymatic reaction, known as glucosylation, is a key mechanism for regulating the concentration and storage of volatile compounds within the plant. researchgate.net

Several specific UGTs have been identified and characterized for their role in the glucosylation of eugenol across different plant species. These enzymes exhibit varying degrees of substrate specificity and are often regulated by environmental factors.

In the tea plant (Camellia sinensis), the glycosyltransferase CsUGT78A15 has been identified as a key enzyme in the formation of eugenyl glucoside, particularly in response to cold stress. nih.govplos.org Research has shown that the biosynthesis of eugenyl glucoside is induced by low-temperature treatment. nih.gov The expression of the CsUGT78A15 gene correlates with the accumulation of eugenyl glucoside in various tissues and genotypes of the tea plant. nih.govplos.org In vitro and in vivo studies have confirmed that the protein encoded by CsUGT78A15 efficiently catalyzes the glucosylation of eugenol. nih.gov Furthermore, the down-regulation of this gene through antisense oligodeoxynucleotides resulted in a significant decrease in eugenyl glucoside content under cold conditions, confirming its essential role in this pathway. nih.govnih.gov Kinetic analysis revealed that eugenol is the most suitable substrate for this enzyme. nih.govplos.org

The glycosyltransferase CaUGT2, isolated from the Madagascar periwinkle (Catharanthus roseus) and the yeast Starmerella bombicola, has demonstrated the ability to catalyze the production of eugenyl glucoside. This enzyme is noted for its broad substrate specificity. The gene encoding CaUGT2 has been heterologously expressed in Escherichia coli, enabling its use as a biocatalyst for the whole-cell biotransformation of eugenol into eugenyl glucoside.

Another UGT from the tea plant, CsUGT85K11, is involved in the glycosylation of a range of volatile compounds, including monoterpenes and aromatic alcohols. researchgate.net This enzyme exhibits promiscuity towards the acceptor substrate but shows selectivity for the sugar donor. researchgate.net CsUGT85K11 is responsible for the initial glucosylation step in the formation of more complex water-soluble disaccharide glycosides, such as β-primeverosides, which serve as storage forms for many aroma compounds in tea leaves. researchgate.net

Specific research detailing the identification and characterization of DhUGT34 from Dendrobium huoshanense and its direct involvement in eugenyl glucoside biosynthesis is not available in the provided search results. While the plant is known to contain various glycosides, the specific enzyme responsible for eugenol glucosylation has not been characterized in these sources.

The efficiency of the glucosylation reaction is dependent on the UGT's affinity for both the acceptor molecule (the aglycone, such as eugenol) and the sugar donor. Uridine (B1682114) diphosphate (B83284) (UDP)-activated sugars are the typical donors. researchgate.net

For CsUGT78A15 , analysis of its sugar donor preference showed the highest selectivity for UDP-glucose. nih.govplos.org It also demonstrated activity with UDP-galactose and UDP-glucuronic acid, but to a lesser extent. researchgate.netnih.gov This indicates a clear preference for glucose as the sugar moiety in the formation of eugenyl glucoside under conditions like cold stress. nih.govplos.org

CsUGT85K11 also displays a distinct preference, showing selectivity for UDP-glucose as the donor substrate while acting on a broader range of acceptor substrates. researchgate.net

The ability of UGTs to utilize different sugar donors contributes to the diversity of glycosides found in plants. While UDP-glucose is the most common donor, the capacity to use others like UDP-galactose allows for the synthesis of varied glycoconjugates. researchgate.net

Data Tables

Table 1: Summary of Characterized Eugenol Glucosyltransferases (UGTs)

| Enzyme Name | Source Organism | Key Function | Regulation/Induction | Substrate Specificity (Acceptor) |

| CsUGT78A15 | Camellia sinensis | Catalyzes the glucosylation of eugenol to form eugenyl glucoside. nih.govplos.org | Induced by low temperature. nih.govnih.gov | High specificity for eugenol. nih.govplos.org |

| CaUGT2 | Catharanthus roseus / Starmerella bombicola | Production of eugenyl glucoside from eugenol. | Not specified | Broad substrate specificity. |

| CsUGT85K11 | Camellia sinensis | Glucosylation of various volatile compounds (monoterpenes, aromatic alcohols). researchgate.net | Not specified | Promiscuous for acceptor substrates. researchgate.net |

Table 2: Sugar Donor Preference of Characterized UGTs

| Enzyme Name | Preferred Sugar Donor | Other Active Donors | Notes |

| CsUGT78A15 | UDP-glucose researchgate.netnih.govplos.org | UDP-galactose, UDP-glucuronic acid researchgate.netnih.gov | Shows significantly higher selectivity for glucose. nih.gov |

| CsUGT85K11 | UDP-glucose researchgate.net | Not specified | Exhibits high selectivity for UDP-glucose. researchgate.net |

Identification and Characterization of Eugenol Glucosyltransferases (UGTs)

Regulation of Biosynthetic Pathways

The biosynthesis of eugenyl glucoside is a tightly regulated process, influenced by both environmental cues and genetic factors. The glucosylation of eugenol is a key step, often catalyzed by UDP-glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the eugenol molecule.

Environmental Stress-Induced Glucosylation (e.g., Cold Stress)

Environmental stressors, particularly cold stress, have been shown to significantly induce the biosynthesis of eugenyl glucoside in certain plants. In tea plants (Camellia sinensis), exposure to low temperatures leads to an accumulation of eugenyl glucoside. nih.govcftri.res.in This response is linked to the upregulation of specific glucosyltransferase enzymes.

Research has identified a cold stress-induced glucosyltransferase, CsUGT78A15, in tea plants, which is responsible for the glucosylation of eugenol. nih.govcftri.res.in The expression of the gene encoding CsUGT78A15 correlates with the accumulation of eugenyl glucoside in various tissues and genotypes of tea. nih.govcftri.res.in Down-regulation of this gene results in a decreased content of eugenyl glucoside under cold stress, confirming its crucial role in this adaptive response. nih.govcftri.res.in Another UDP-glucosyltransferase, UGT71A59, also discovered in tea plants, is strongly induced by multiple abiotic stresses, including cold and drought. nih.gov This enzyme specifically catalyzes the glucosylation of eugenol, and its suppression impairs cold and drought tolerance. nih.gov

The accumulation of eugenyl glucoside under cold stress is believed to enhance the plant's tolerance to these adverse conditions by scavenging reactive oxygen species (ROS). nih.gov Airborne eugenol can be taken up by tea plants and converted to its glucoside, which then contributes to enhanced cold and drought tolerance. nih.govnih.gov

Genetic Control of Eugenol Glucoside Content

The genetic makeup of a plant plays a pivotal role in determining its capacity to produce eugenol and its glucosides. The expression levels of genes encoding key enzymes in the eugenol biosynthetic pathway directly influence the final concentration of eugenyl glucoside.

In hybrid aspen, the overexpression of a petunia coniferyl alcohol acetyltransferase (PhCFAT) gene alone led to a significant increase in both eugenol and eugenyl glucoside levels. nih.gov Specifically, transgenic aspen plants showed up to a 7-fold increase in eugenol and a remarkable 22-fold increase in eugenyl glucoside content in their leaves compared to wild-type plants. nih.gov This indicates that the activity of coniferyl alcohol acetyltransferase is a limiting factor in the eugenol biosynthetic pathway in aspen. nih.gov

Interestingly, the overexpression of eugenol synthase (PhEGS) alone only resulted in a minor increase in eugenol or its glucoside. nih.gov When both PhCFAT and PhEGS were overexpressed, there were significant increases in both compounds, but to a lesser extent than with PhCFAT overexpression alone. nih.gov These findings underscore the complex genetic regulation of this metabolic pathway and highlight key targets for genetic engineering to enhance eugenyl glucoside production. nih.gov

Metabolic Engineering for Eugenyl Glucoside Production

The potential applications of eugenyl glucoside have spurred interest in developing efficient production methods through metabolic engineering. Both plant and microbial systems are being explored as platforms for the enhanced synthesis of this compound.

Genetic Transformation of Plant Systems (e.g., Poplar, Aspen)

Genetic modification of plants, such as poplar and aspen, has emerged as a promising strategy for increasing the production of eugenyl glucoside. nih.gov As demonstrated in hybrid aspen, the introduction and overexpression of genes encoding enzymes like coniferyl alcohol acetyltransferase (PhCFAT) can dramatically boost the accumulation of eugenyl glucoside. nih.gov

By engineering the expression of key biosynthetic genes, it is possible to redirect metabolic flux towards the synthesis of eugenol and its subsequent glucosylation. nih.gov This approach not only increases the yield of the desired compound but also allows for its accumulation in a stable, non-volatile form within the plant tissues. nih.gov

Microbial Biotransformation Approaches

Microbial fermentation presents an alternative and potentially more scalable approach for the production of eugenyl glucoside. Certain microorganisms possess the enzymatic machinery to glycosylate phenolic compounds like eugenol.

The bacterium Xanthomonas maltophilia has been successfully utilized for the biotransformation of eugenol into eugenyl α-glucoside. cftri.res.innih.gov Through fermentation, this strain can achieve a high molar conversion of eugenol. cftri.res.innih.gov In one study, the yield of eugenyl α-glucoside reached 10.62 g/L when the bacterial suspension was incubated with 70 mM eugenol and 1.0 M maltose (B56501). cftri.res.innih.gov This bio-fermentation process offers an efficient and promising method for modifying phenolic compounds into their more stable and soluble glucoside forms. cftri.res.innih.gov

Catabolic Pathways of Eugenyl Glucoside

The breakdown of eugenyl glucoside is an important process, releasing the biologically active eugenol. The primary step in the catabolism of eugenyl glucoside is the hydrolysis of the glycosidic bond, which separates the glucose molecule from the eugenol aglycone. This reaction is catalyzed by β-glucosidase enzymes. nih.govnih.gov

Studies have shown that microorganisms present in human saliva can completely degrade eugenyl-β-D-glucoside, indicating that the hydrolysis of this compound can begin in the oral cavity. nih.govnih.gov The addition of antibiotics to in vitro models with human saliva halted the degradation of eugenyl glucoside, confirming the microbial origin of the hydrolytic activity. nih.govnih.gov

Once eugenol is released, it can be further metabolized by various microorganisms through different degradation pathways. For instance, bacteria such as Pseudomonas sp. and Corynebacterium sp. can metabolize eugenol into compounds like coniferyl alcohol, coniferyl aldehyde, and ferulic acid. nii.ac.jp Another bacterium, Bacillus cereus, has been shown to degrade eugenol to protocatechuic acid, which is then further metabolized via the β-ketoadipate pathway.

The enzymatic cleavage of the glucose moiety is a critical step that precedes the subsequent microbial degradation of the aromatic ring of eugenol.

Hydrolysis by Oral Cavity Microorganisms and Aglycone Release

Eugenyl β-D-glucoside can be hydrolyzed by microorganisms present in the human oral cavity, leading to the release of its aglycone form, eugenol. mdpi.comresearchgate.net This process is a critical step in the metabolic pathway of the glycoside within the human body, beginning immediately upon entry into the mouth. nih.gov The biological activity of eugenol is only expressed when it is in its free, aglycone form; as a glycoside, it is inactive. mdpi.com

Research has demonstrated that when synthetic eugenyl β-D-glucoside (also referred to as Citrusin C) is incubated with human saliva, it undergoes complete degradation. mdpi.comnih.gov This hydrolytic activity is attributed to the enzymes, specifically β-glucosidases, produced by the oral microbiota. mdpi.comresearchgate.net The microbial origin of this hydrolysis was confirmed in studies where the addition of antibiotics to the saliva samples halted the degradation of eugenyl glucoside. mdpi.comnih.gov This indicates that the enzymes responsible are produced by bacterial cells in the mouth. mdpi.com The process is not unique to eugenyl glucoside; it is suggested that virtually all β-D-glucosides are subject to similar hydrolysis by oral microorganisms. mdpi.comnih.gov

The release of the eugenol aglycone in the mouth is a proof-of-concept for how dietary glycosides can be activated. nih.govresearchgate.net This rapid, microbially-induced cleavage of the β-D-glycosidic bond has potential applications in targeted flavor delivery and pharmaceuticals, where the release of an active substance is desired. mdpi.com

Table 1: In Vitro Hydrolysis of Eugenyl β-D-Glucoside with Human Saliva

| Experimental Condition | Observation | Implication |

| Incubation with human saliva | Complete degradation of eugenyl glucoside | Oral microorganisms effectively hydrolyze the compound. mdpi.comnih.gov |

| Incubation with saliva and antibiotics | Degradation of eugenyl glucoside is stopped | Confirms the microbial origin of the hydrolytic enzymes. mdpi.comnih.gov |

| Incubation with substrate-specific enzyme (A. niger glucosidase) | Complete degradation of eugenyl glucoside | Serves as a positive control, showing the specific enzymatic cleavage. nih.gov |

Enzymatic Degradation in Biological Systems

The primary mechanism for the degradation of eugenyl glucoside in biological systems is enzymatic hydrolysis of the glycosidic bond. This reaction cleaves the bond between the eugenol aglycone and the glucose moiety. The enzymes responsible for this are typically glycoside hydrolases, with β-glucosidases being key for the breakdown of β-glucosides like eugenyl β-D-glucoside. mdpi.comresearchgate.net

As detailed in the preceding section, the oral cavity is the initial site for this enzymatic degradation. The β-glucosidases produced by oral bacteria are highly efficient at this process. mdpi.comresearchgate.net The hydrolysis releases free eugenol, which can then exert its biological effects, and glucose, which can be metabolized by the microorganisms or the host. mdpi.com

While the oral cavity is a well-documented site of hydrolysis, the enzymatic degradation of dietary glycosides is a broader biological phenomenon. Cell-free extracts from the human small intestine and liver have also been shown to possess β-glucosidase activity toward various flavonoid glycosides, suggesting that if eugenyl glucoside passes the oral cavity intact, it could be hydrolyzed further down the gastrointestinal tract. mdpi.com The gut microbiota, in particular, is known to harbor a vast array of enzymes capable of degrading complex plant-derived molecules, including a wide variety of glycosides. mdpi.com Therefore, the enzymatic cleavage of eugenyl glucoside is not limited to the mouth but is a fundamental metabolic process that can occur in different parts of the digestive system, mediated by microbial enzymes.

Table 2: Biosynthesis Methods for Eugenyl Glucoside

| Method | Organism/Enzyme | Key Substrates | Product | Reference |

| Microbial Fermentation | Xanthomonas maltophilia BT-112 | Eugenol, Maltose | Eugenyl α-glucoside | tandfonline.comnih.gov |

| Genetic Engineering | Transgenic Hybrid Aspen (expressing PhCFAT) | Coniferyl alcohol pathway intermediates | Eugenol and Eugenyl glycosides | nih.gov |

| Enzymatic Synthesis | β-glucosidase | Eugenol, Glucose | Eugenyl β-D-glucoside | cftri.res.in |

Synthetic Methodologies for Eugenyl Glucoside and Its Analogues

Organic Synthesis of Eugenyl Glucoside

The chemical synthesis of eugenyl glucoside primarily relies on glycosylation reactions, where a sugar moiety is attached to the eugenol (B1671780) aglycone.

Chemical Glycosylation Strategies

Several classical and modern glycosylation methods have been employed for the synthesis of eugenyl glucoside. The Koenigs-Knorr reaction, a long-standing method, has been successfully used to synthesize eugenyl β-D-glucopyranoside. irb.hrresearchgate.netsrce.hrirb.hr This method typically involves the reaction of a glycosyl halide, such as acetobromoglucose, with eugenol in the presence of a promoter, often a silver or mercury salt. irb.hrtandfonline.comtandfonline.com Subsequent deacetylation yields the final product. scielo.br For instance, eugenyl glucoside and its analogues have been prepared using α-D-tetra-O-acetylglucopyranosyl bromide as the glycosyl donor. researchgate.net The yields for the synthesis of various naturally occurring glucosides, including eugenyl glucoside, using the Koenigs-Knorr-Zemplén method have been reported to be in the range of 19.5–52.2%. irb.hrresearchgate.netresearchgate.net

Another significant strategy is the Helferich method, which utilizes glycosyl acetates as donors. mdpi.com This approach can be performed under various conditions, including fusion procedures or in the presence of catalysts like zinc chloride or stannic chloride. tandfonline.commdpi.com An improved Helferich method using boron trifluoride etherate in combination with a base has been developed, offering high stereoselectivity and yields ranging from 51% to 94% for the synthesis of related glycosides. mdpi.com

The Schmidt trichloroacetimidate (B1259523) method is another powerful tool for glycosylation, often proving superior to the Koenigs-Knorr method, especially for sterically hindered substrates. irb.hr This method involves the use of O-glycosyl trichloroacetimidates as potent glycosyl donors under mild acidic catalysis. irb.hr Other methods, such as those employing glycosyl fluorides or sulfoxides as donors, have also contributed to the arsenal (B13267) of chemical glycosylation strategies. tandfonline.com

Table 1: Comparison of Chemical Glycosylation Strategies for Eugenyl Glucoside and Analogues

| Glycosylation Method | Glycosyl Donor | Promoter/Catalyst | Key Features | Reported Yields |

| Koenigs-Knorr | Glycosyl Halides (e.g., Acetobromoglucose) | Silver or Mercury Salts | Well-established, versatile | 19.5–52.2% irb.hrresearchgate.netresearchgate.net |

| Helferich | Glycosyl Acetates | Zinc Chloride, Stannic Chloride, Boron Trifluoride Etherate | Can be performed under various conditions | 51–94% (improved method) mdpi.com |

| Schmidt Trichloroacetimidate | O-Glycosyl Trichloroacetimidates | Mild Acid Catalysis | Effective for hindered acceptors irb.hr | - |

Optimization of Reaction Conditions for Synthesis

The efficiency of eugenyl glucoside synthesis is highly dependent on the optimization of reaction conditions. In a study on the biosynthesis of α-glucosyl eugenol using Xanthomonas maltophilia, several factors were optimized. tandfonline.com The optimal conditions were determined to be a maltose (B56501) concentration of 1.0 M, a eugenol concentration of 70 mM, a pH of 8.0, a temperature of 30°C, a shaking speed of 150 rpm, and a reaction time of 72 hours. tandfonline.comtandfonline.com Under these conditions, a maximum molar conversion rate of 63.4% was achieved. tandfonline.com The study systematically evaluated the impact of temperature, shaking speed, pH, eugenol concentration, maltose concentration, and reaction time to maximize the production of α-glucosyl eugenol. tandfonline.comtandfonline.com For instance, the maximum conversion rate based on the supplied eugenol was 62.5% at 30°C. tandfonline.com

Biocatalytic and Biotechnological Synthesis

Biocatalytic methods offer an attractive alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes intact microbial cells to catalyze the glycosylation of eugenol. Several microorganisms have been shown to be effective in producing eugenyl glucoside. For example, the endophytic fungus Daldinia sp. IIIMF4010, isolated from Rosmarinus officinalis, produced eugenyl-β-D-glucopyranoside with a yield of 6.2% from a 50 mM eugenol solution. researchgate.netresearchgate.net

Engineered microbial systems have also been developed. Escherichia coli cells harboring the pET28-YjiC plasmid, which expresses a promiscuous glycosyltransferase from Bacillus licheniformis, have been used for the whole-cell biotransformation of monoterpenes, including eugenol. researchgate.netnih.gov These recombinant cells can utilize endogenous UDP-glucose as a sugar donor. nih.gov In another study, Corynebacterium glutamicum expressing the glycosyltransferase YdhE from Bacillus lichenformis successfully glucosylated eugenol. mdpi.com The optimization of culture conditions, such as production time, substrate concentration, and carbon source, was crucial for enhancing the synthesis of glucoside derivatives. mdpi.com

The bacterium Xanthomonas maltophilia BT-112 has been used for the α-selective glucosylation of eugenol, achieving a maximum molar conversion rate of 63.4% under optimized conditions. tandfonline.comtandfonline.com This whole-cell fermentation approach offers a simple and selective method for producing α-glucosyl eugenol. tandfonline.com

Table 2: Whole-Cell Biotransformation Systems for Eugenyl Glucoside Synthesis

| Microorganism | Product | Key Findings | Yield/Conversion |

| Daldinia sp. IIIMF4010 | Eugenyl-β-D-glucopyranoside | Biotransformation of 50 mM eugenol. researchgate.netresearchgate.net | 6.2% researchgate.netresearchgate.net |

| Escherichia coli BL21 (DE3) harboring pET28-YjiC | Eugenyl Glucoside | Utilizes endogenous UDP-glucose. researchgate.netnih.gov | - |

| Corynebacterium glutamicum expressing YdhE | Eugenyl Glucoside Derivatives | Successful glucosylation of eugenol. mdpi.com | - |

| Xanthomonas maltophilia BT-112 | α-Glucosyl Eugenol | Optimized fermentation conditions. tandfonline.comtandfonline.com | 63.4% conversion tandfonline.com |

Enzymatic Synthesis Utilizing Isolated Glycosyltransferases

The use of isolated glycosyltransferases (GTs) allows for a more controlled enzymatic synthesis of eugenyl glucoside. Uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) are a common class of enzymes used for this purpose. The glycosyltransferase CsUGT78A15 from the tea plant (Camellia sinensis) has been identified and shown to catalyze the glucosylation of eugenol. researchgate.net This enzyme exhibited a preference for eugenol as a substrate and UDP-glucose as the sugar donor. researchgate.netfrontiersin.org Another UGT from tea, CsUGT71A59, also specifically glucosylates eugenol. frontiersin.org

The promiscuous glycosyltransferase YjiC from Bacillus licheniformis DSM 13 has been extensively studied for its ability to synthesize a variety of glycosides, including those of eugenol. nih.govresearchgate.netacs.org This enzyme can utilize different nucleotide diphosphate (B83284) sugars, although it shows a preference for UDP-glucose. acs.org The catalytic activity of YjiC can be influenced by the presence of different nucleotide diphosphates, and the enzyme can also exhibit deglycosylation activity. researchgate.netacs.org

β-Glucosidase from sweet almond has also been used for the synthesis of eugenyl glucoside via transglycosylation, achieving a 19% conversion in di-isopropyl ether. cftri.res.in

Analytical Techniques for Qualitative and Quantitative Analysis

Chromatographic Methods for Eugenyl Glucoside Detection

Chromatography is the cornerstone of eugenyl glucoside analysis, providing the necessary separation from complex sample components before detection. Various chromatographic techniques, differing in their separation principles and sensitivity, have been adapted for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of non-volatile compounds like eugenyl glucoside. These methods offer high sensitivity and selectivity, making them ideal for detecting and quantifying the compound even at trace levels in complex biological matrices.

In a typical LC-MS analysis, the sample extract is first injected into a liquid chromatograph, where eugenyl glucoside is separated from other components on a column, often a reverse-phase C18 column. The separated compound then enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar, non-volatile molecules like glycosides, as it generates charged molecules with minimal fragmentation. nih.govresearchgate.net In the negative ion mode, for instance, eugenyl glucoside can be detected as an adduct, such as the formate (B1220265) adduct [M+HCOO]⁻. researchgate.net

LC-MS/MS provides an additional layer of specificity. In this technique, the specific molecular ion of eugenyl glucoside (the precursor ion) is selected and then fragmented to produce characteristic product ions. This transition is highly specific to the molecule's structure, significantly reducing matrix interference and confirming the analyte's identity with high confidence. nih.govnih.gov This technique has been successfully used to detect synthetic eugenyl glucoside (also known as Citrusin C) in studies involving its incubation with human saliva, demonstrating its utility in biological and metabolic research. mdpi.comnih.gov LC-MS/MS is also a key method for determining nonvolatile monoterpenyl glucosides in plant tissues, such as grape skins, through stable isotope dilution analysis. nih.gov

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| Chromatography | Ultra Performance Liquid Chromatography (UPLC) with a BEH C18 column. | Separation of metabolites in plant extracts. | researchgate.net |

| Ionization | Electrospray Ionization (ESI) in negative ion mode. | Analysis of polar compounds like eugenyl glucoside. | researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) for specific precursor-to-product ion transitions. | Confirmation and quantification of glucosides in complex samples. | nih.govnih.gov |

| Precursor Ion (Example) | [M+HCOO]⁻ | Detection of eugenyl glucoside in negative ESI mode. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in various samples. While much of the literature focuses on the HPLC analysis of eugenol (B1671780), the aglycone, the principles are directly applicable to its glycoside. thepharmajournal.comsciensage.inforesearchgate.netscispace.comnih.gov Due to the addition of the polar glucose moiety, eugenyl glucoside is more water-soluble than eugenol and will, therefore, have a shorter retention time on a reverse-phase column under identical conditions.

A typical HPLC system for analyzing eugenyl glucoside would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. sciensage.inforesearchgate.netscispace.com Detection is often achieved using a Photodiode Array (PDA) or Diode Array Detector (DAD), which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. sciensage.inforesearchgate.net For quantification, the peak area of the analyte is compared to a calibration curve constructed from standards of known concentrations. thepharmajournal.comscispace.com The method's accuracy can be confirmed through recovery studies using the standard addition technique. thepharmajournal.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation of phenolic compounds based on polarity. | researchgate.netnih.gov |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water. | Elution of the analyte from the column. | sciensage.inforesearchgate.netscispace.com |

| Flow Rate | Typically 0.8 - 1.2 mL/min. | Controls the speed of the mobile phase and analysis time. | researchgate.netscispace.com |

| Detector | Diode Array Detector (DAD) or Photodiode Array (PDA) at ~280 nm. | Detection and quantification of the analyte based on UV absorbance. | sciensage.inforesearchgate.net |

| Quantification | External standard method with a calibration curve. | To determine the concentration of the analyte in the sample. | scispace.com |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput for qualitative and semi-quantitative analysis. It is particularly useful for screening plant extracts for the presence of different classes of phytochemicals, including glycosides. japsonline.com In HPTLC, a sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential partitioning between the two phases.

After development, the separated compounds are visualized, often by using specific spray reagents that react with the target compounds to produce colored spots or by viewing under UV light. The presence of glycosides in an extract can be confirmed by their characteristic retention factor (Rf) values and their reaction with specific reagents. japsonline.com HPTLC serves as a rapid and cost-effective preliminary screening tool before employing more sophisticated quantitative methods like HPLC or LC-MS.

Sample Preparation Enhancements for Comprehensive Profiling

The analysis of eugenyl glucoside is often complicated by its non-volatile nature and its presence as a "bound" form of the volatile aglycone, eugenol. Effective sample preparation is therefore critical to either analyze the glycoside directly or to release its aglycone for easier detection.

Many volatile aroma compounds in nature, including eugenol, are stored in a non-volatile, glycosidically-bound form. nih.govnih.gov To analyze the total potential eugenol content, enzymatic hydrolysis is employed to break the β-D-glucosidic bond of eugenyl glucoside, releasing the free eugenol aglycone. mdpi.comnih.gov This approach is advantageous because, compared to acid hydrolysis, it provides a more accurate representation of the aglycones present without causing significant degradation or rearrangement of the released volatiles. researchgate.net

Enzymes such as β-glucosidase are highly specific for this linkage. nih.govfrontiersin.org Studies have shown that eugenyl glucoside can be completely degraded to release eugenol when incubated with specific enzymes like Aspergillus niger glucosidase or with microorganisms present in human saliva, which produce these enzymes. mdpi.comnih.govnih.gov The released eugenol is volatile and can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This indirect method is crucial for profiling the "aroma potential" of a sample. researchgate.net

Following enzymatic hydrolysis, the released volatile aglycone (eugenol) is often present at low concentrations in an aqueous matrix. Advanced, solvent-free extraction techniques are used to concentrate these volatiles prior to analysis.

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive enrichment technique based on sorptive extraction. It utilizes a magnetic stir bar coated with a layer of sorbent, typically polydimethylsiloxane (B3030410) (PDMS). nih.gov The stir bar is placed in the aqueous sample, and as it stirs, analytes partition from the sample matrix into the PDMS coating. Compared to techniques like Solid-Phase Microextraction (SPME), SBSE uses a much larger volume of the sorptive phase, resulting in significantly higher extraction efficiency and sensitivity. nih.gov After extraction, the stir bar is removed and the analytes are desorbed, usually thermally, into a GC-MS system. dphen1.com SBSE is an environmentally friendly method that allows for the effective concentration of trace organic compounds from aqueous samples. nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) is another widely used solvent-free sample preparation technique for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.net In HS-SPME, a fused silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) is exposed to the headspace (the gas phase) above the sample in a sealed vial. mdpi.commdpi.com Volatile compounds, like eugenol released from hydrolysis, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a GC-MS for thermal desorption and analysis. mdpi.comnih.gov HS-SPME is a simple, rapid, and sensitive method for analyzing volatile profiles in various matrices, including plant materials and biological fluids. researchgate.netmdpi.comnih.gov

| Technique | Principle | Key Advantage | Typical Application | Reference |

|---|---|---|---|---|

| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning from an aqueous sample into a PDMS-coated stir bar. | Extremely high sensitivity due to large sorbent volume. | Trace analysis of organic compounds in water. | nih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the sample headspace onto a coated fiber. | Solvent-free, rapid, and suitable for volatile/semi-volatile compounds. | Analysis of aroma compounds in food, plants, and biological samples. | mdpi.commdpi.com |

Biological Activities and Mechanistic Investigations of Eugenyl Glucoside

Antimicrobial Activity and Underlying Mechanisms

Eugenyl glucoside has demonstrated notable efficacy against a range of microorganisms, including bacteria and fungi. Its antimicrobial effects are attributed to various mechanisms, from disrupting cellular structures to inhibiting essential enzymes.

Efficacy Against Bacterial Strains

While research on eugenyl glucoside's direct antibacterial activity is ongoing, studies on its aglycone, eugenol (B1671780), provide significant insights. Eugenol has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govphcogrev.com For instance, essential oils rich in eugenol have been effective against Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Salmonella enteritidis. cabidigitallibrary.org The antibacterial efficacy of eugenol is concentration-dependent, with higher concentrations leading to greater inhibition of bacterial growth. kemdikbud.go.idthaiscience.info

Table 1: Antibacterial Activity of Eugenol (Aglycone of Eugenyl Glucoside)

| Bacterial Strain | Type | Observed Effect |

|---|---|---|

| Bacillus cereus | Gram-positive | Inhibition of growth by eugenol-containing essential oils. cabidigitallibrary.org |

| Escherichia coli | Gram-negative | Inhibition of growth by eugenol and its essential oils. cabidigitallibrary.orgkemdikbud.go.idthaiscience.info |

| Staphylococcus aureus | Gram-positive | Inhibition of growth by eugenol and its essential oils. cabidigitallibrary.orgkemdikbud.go.idthaiscience.info |

Fungicidal and Fungistatic Effects

Eugenyl glucoside and its derivatives have shown promising antifungal properties, particularly against opportunistic Candida species. A synthesized derivative of eugenyl glucoside exhibited both fungistatic and fungicidal activity against Candida glabrata. researchgate.netnih.gov Specifically, a benzyl (B1604629) derivative of eugenyl glucoside was found to be more potent than fluconazole (B54011) against C. glabrata. researchgate.netnih.gov Furthermore, eugenol has demonstrated inhibitory effects against fluconazole-resistant C. krusei and susceptible-dose-dependent C. glabrata. nih.gov The presence of a carbohydrate moiety in eugenyl glucoside appears to be crucial for its activity against Candida tropicalis and C. krusei. researchgate.net

Table 2: Antifungal Activity of Eugenyl Glucoside and its Derivatives

| Fungal Strain | Compound | Activity | Key Finding |

|---|---|---|---|

| Candida glabrata | Benzyl derivative of eugenyl glucoside | Fungistatic and Fungicidal | 3-fold higher fungistatic activity than fluconazole. researchgate.netnih.gov |

| Candida tropicalis | Eugenyl glucoside derivatives | Antifungal | The carbohydrate moiety is essential for activity. researchgate.net |

Mechanistic Basis: Membrane Permeability Alteration and Enzyme Inhibition

The antimicrobial action of eugenol, the active form of eugenyl glucoside, is largely attributed to its ability to disrupt microbial cell membranes. patsnap.com Its hydrophobic nature allows it to integrate into the lipid bilayer of bacterial and fungal cells, leading to altered membrane structure and increased permeability. patsnap.comresearchgate.net This disruption causes leakage of essential intracellular components, ultimately resulting in cell death. patsnap.com Studies have shown that eugenol treatment leads to a significant increase in the release of nucleic acids and other intracellular materials from fungal hyphae, confirming membrane damage. mdpi.com

Beyond membrane disruption, eugenol can also inhibit the activity of crucial microbial enzymes. patsnap.com For instance, it has been shown to interfere with enzymes like amylase and protease, which are vital for microbial survival. patsnap.com In the context of Candida, eugenol can inhibit plasma membrane H+-ATPase and interfere with ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov Molecular docking studies suggest that eugenol derivatives can inhibit squalene (B77637) epoxidase, an enzyme involved in the ergosterol biosynthesis pathway in Candida species. researchgate.net

Role of In Situ Aglycone Release by Microbial Hydrolysis in Efficacy

Eugenyl glucoside itself may be biologically inactive, requiring hydrolysis to release its active aglycone, eugenol. mdpi.com Research has demonstrated that microorganisms present in the oral cavity can hydrolyze the β-D-glucosidic bond of eugenyl glucoside, releasing free eugenol. mdpi.comresearchgate.netnih.gov This enzymatic action is attributed to β-glucosidases produced by the oral microbiota. mdpi.commdpi.comnih.gov The addition of antibiotics has been shown to halt this degradation, confirming the microbial origin of the hydrolysis. mdpi.comnih.gov This in situ release of the active compound is a critical step for the antimicrobial efficacy of eugenyl glucoside, allowing for targeted action at the site of microbial colonization. mdpi.comresearchgate.net

Antioxidant Activity

In addition to its antimicrobial properties, eugenyl glucoside's aglycone, eugenol, is a potent antioxidant.

Free Radical Scavenging Capabilities

Eugenol exhibits significant free radical scavenging activity. mdpi.comresearchgate.netnih.gov Its phenolic structure, specifically the hydroxyl group, enables it to donate electrons and neutralize a variety of free radicals, thereby protecting cells from oxidative damage. mdpi.com Eugenol has demonstrated a high capacity to scavenge ABTS radicals and has shown strong ferric reducing power. mdpi.com It effectively inhibits lipid peroxidation, a process where free radicals damage lipids in cell membranes. researchgate.netnih.gov In studies, eugenol was found to be a more powerful antioxidant and radical scavenger compared to other known antioxidants like α-tocopherol. researchgate.netnih.gov This antioxidant capacity contributes to its protective effects against oxidative stress-related conditions. mdpi.com

Inhibition of Oxidative Stress Pathways

Eugenyl glucoside is a bioactive compound recognized for its antioxidant properties, which include scavenging free radicals and inhibiting oxidative stress. biosynth.com The mode of action is believed to involve the modulation of cellular pathways associated with inflammation and microbial inhibition. biosynth.com While direct and extensive research on the specific pathways modulated by eugenyl glucoside is still emerging, the mechanisms of its aglycone, eugenol, have been studied more thoroughly and may offer insights.

Eugenol has demonstrated the ability to mitigate oxidative stress by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govelifesciences.orgelifesciences.org This pathway is a critical cellular defense mechanism against oxidative damage. nih.gov Under conditions of oxidative stress, eugenol can activate antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govmdpi.com It is proposed that eugenol stimulates the activation of Nrf2 by promoting its release from the Keap1-Cul3 complex, allowing it to translocate to the nucleus. nih.govmdpi.com In the nucleus, Nrf2 binds to antioxidant response elements (ARE), which leads to the transcription of various antioxidant genes, providing a cytoprotective effect against oxidative stress. nih.govelifesciences.orgmdpi.com Studies have shown that eugenol's protective action against hydrogen peroxide-induced apoptosis in cells is mediated by this Nrf2/HO-1 signaling pathway. nih.gov Given that eugenyl glucoside is a glucosylated derivative of eugenol, it is plausible that it shares similar, if not modified, mechanisms for inhibiting oxidative stress pathways. biosynth.com

Enzyme Inhibitory Effects

Eugenyl glucoside has been identified as an inhibitor of the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. researchgate.netnih.govcftri.res.in In one study, eugenyl-D-glucoside demonstrated ACE inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 0.5 ± 0.04 mM. nih.govcftri.res.in Further research into a series of synthesized eugenol-derived glucosides found that a derivative carrying a carboxylic group on the aglycone was the most potent inhibitor, with an IC50 value of 0.4 mM. researchgate.netnih.gov This highlights the potential for modification of the eugenyl glucoside structure to enhance its ACE inhibitory effects. nih.gov

Table 1: ACE Inhibitory Activity of Eugenyl Glucoside and its Derivatives

| Compound | IC50 Value (mM) | Source(s) |

|---|---|---|

| Eugenyl-D-glucoside | 0.5 ± 0.04 | nih.govcftri.res.in |

| Carboxylic acid derivative of eugenyl glucoside | 0.4 | researchgate.netnih.gov |

Molecular docking studies have been employed to investigate the binding interactions of eugenyl glucoside and its derivatives with target enzymes, providing insights into their inhibitory mechanisms.

Angiotensin-Converting Enzyme (ACE): Docking studies of eugenol-derived glucosides with ACE have revealed good binding energies. researchgate.netnih.gov For the most active carboxylic acid derivative, these studies produced informative plots of the compound complexed with the enzyme, elucidating the binding mode. researchgate.netnih.gov While detailed descriptions of the specific amino acid interactions for eugenyl glucoside itself are limited in the provided results, studies on the parent compound, eugenol, and its other derivatives show key interactions within the ACE active site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. ugm.ac.iddoaj.orgresearchgate.net

Squalene Epoxidase: Molecular docking has also been used to explore the mechanism of action of eugenol derivatives against fungal pathogens, specifically targeting squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in Candida species. nih.govresearchgate.net A study on a 4-nitrobenzamide (B147303) derivative of eugenyl glucoside (glucoside 11) demonstrated a high affinity for the active site of squalene epoxidase. nih.govresearchgate.net The results indicated that both the peracetyl glucosyl moiety and the 4-nitrobenzamide group are effectively involved in this interaction. nih.govresearchgate.net Another docking study with this derivative reported a docking score of -12.344, signifying a strong affinity for the squalene epoxidase enzyme. capes.gov.br A previous docking study noted that the phenolic hydroxyl and methoxy (B1213986) oxygen of eugenol can interact with residues in the active site of C. albicans squalene epoxidase. researchgate.net

Table 2: Molecular Docking Scores of Eugenyl Glucoside Derivatives with Target Enzymes

| Derivative | Target Enzyme | Docking Score | Source(s) |

|---|---|---|---|

| Glucoside 11 (4-nitrobenzamide derivative) | Squalene Epoxidase | -12.344 | capes.gov.br |

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. nih.govnih.gov This technique helps in understanding the key interactions between a ligand and its target enzyme, and can guide the design of new, more potent inhibitors. nih.gov

For ACE inhibitors, pharmacophore design has been utilized to understand the necessary interactions within the enzyme's binding site. researchgate.net In a study related to an ACE inhibitor, the pharmacophore design indicated that hydrogen bond acceptors are crucial for the interaction of the ligand with the binding site. researchgate.net Although specific pharmacophore models for eugenyl glucoside were not detailed in the provided search results, research on other eugenol derivatives has employed interaction pharmacophores to analyze receptor-ligand complexes. mdpi.com For instance, in a study of eugenol derivatives as PPARγ agonists, the 4-Allyl-2-Methoxyphenoxy group, which is common to eugenyl glucoside, was identified as sharing two hydrophobic and one aromatic hydrophobic feature, which are important for biological activity. mdpi.com This approach allows for the prediction of a compound's activity based on its chemical structure and functional moieties. mdpi.com

Modulation of Cellular and Metabolic Pathways (General)

Eugenyl glucoside's biological activity extends to the modulation of various cellular and metabolic pathways. Its mode of action involves the regulation of pathways related to inflammation and microbial inhibition. biosynth.com The glycosylation of eugenol to form eugenyl glucoside enhances its solubility and stability, which can facilitate its interaction with biological membranes and potentially improve its bioavailability and effect on cellular processes. biosynth.com

Studies on eugenol and its glycoconjugates provide evidence for pathway modulation. For example, a glycoconjugate of eugenol was found to exert antifungal effects against Aspergillus fumigatus by targeting cell wall components and associated signaling pathways. researchgate.net This compound perturbed cell wall integrity and interfered with the biosynthesis of essential components like ergosterol, glucan, and chitin. researchgate.net Furthermore, it was observed to cause changes in the expression of genes and proteins involved in melanin (B1238610) biosynthesis, conidiation, and siderophore production. researchgate.net

In bacteria, the parent compound eugenol has been shown to significantly affect multiple metabolic pathways critical for survival. nih.gov In Xanthomonas perforans, eugenol treatment led to the downregulation of the glutathione (B108866) metabolism pathway. nih.gov The compound also impacted the production of various secondary metabolites, including alkaloids. nih.gov The electrochemical metabolism of eugenol itself involves a series of pathways, including polymerization and catalysis. athensjournals.gr These findings suggest that eugenyl glucoside likely interacts with and modulates a complex network of cellular and metabolic pathways to exert its diverse biological effects.

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis and Evaluation of Novel Glucoside Derivatives (e.g., Dihydroeugenol Glycoside, Nitrobenzamide Derivatives)

The synthesis of novel eugenyl glucoside derivatives is often achieved through nucleophilic substitution, typically reacting the phenolic group of eugenol (B1671780) or its analogues with a suitable glycosyl bromide, such as α-D-tetra-O-acetylglucopyranosyl bromide. researchgate.netnih.gov This initial glycosylation is frequently followed by further modifications to the aglycone or the saccharide unit to generate a library of new compounds for biological evaluation.

One area of investigation involves the modification of the eugenol aglycone itself. For instance, derivatives of dihydroeugenol, where the allyl side chain of eugenol is saturated, have been synthesized and glycosylated. nih.govcore.ac.uk The resulting deacetylated dihydroeugenol glycoside has demonstrated notable antibacterial activity against food-contaminating bacteria. nih.govcore.ac.uk In one study, a film incorporating dihydroeugenol glycoside showed significant inhibition halos against Escherichia coli, Staphylococcus aureus, Listeria monocytogenes, and Salmonella Enteritidis. core.ac.uk

Another synthetic strategy focuses on attaching various functional groups to the glucoside moiety. A notable example is the synthesis of nitrobenzamide derivatives. researchgate.netnih.gov In a study exploring anti-Candida agents, seventeen new derivatives of eugenol were synthesized, including several peracetylated glucosides with benzamide (B126) modifications. researchgate.netnih.govibict.br Among these, a 4-nitrobenzamide (B147303) derivative of peracetylated eugenyl glucoside (glucoside 11) emerged as a particularly potent compound, exhibiting a broad spectrum of action against various Candida species. researchgate.netnih.gov Other modifications have included the introduction of 1,2,3-triazole moieties to the saccharide unit, yielding derivatives with promising antifungal activity. researchgate.net

The table below summarizes the findings for several novel eugenyl glucoside derivatives.

| Derivative Type | Key Synthetic Step | Evaluated Biological Activity | Research Finding |

| Dihydroeugenol Glycoside | Saturation of eugenol's allyl chain followed by glycosylation and deacetylation. nih.govcore.ac.uk | Antibacterial | The deacetylated glycoside was about twice as active as the aglycone (dihydroeugenol) against several food-spoilage bacteria. nih.gov |

| 4-Nitrobenzamide Glucoside | Glycosylation of eugenol followed by attachment of a 4-nitrobenzoyl group. researchgate.netnih.gov | Antifungal (anti-Candida) | Showed the best potency (MIC50 range 11.0–151.84 μM) and a wider spectrum of action compared to other synthesized derivatives. researchgate.netnih.gov |

| Benzylidene Glucoside | Reaction of eugenyl glucoside with benzaldehyde (B42025) in the presence of ZnCl2. researchgate.net | Antifungal (anti-Candida) | A benzylidene derivative was found to be promising, with fungistatic activity against C. glabrata (IC50 18.1 μM), which was 3-fold higher than fluconazole (B54011). researchgate.net |

Impact of Structural Modifications on Biological Potency (e.g., Peracetylated vs. Hydroxylated Glucosides, Carboxylic Group Inclusion)

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of eugenyl glucoside derivatives influence their biological effects. These studies have revealed clear patterns related to the acetylation of the glucose unit and the introduction of other functional groups.

A consistent finding across multiple studies is that peracetylated glucosides often exhibit greater biological potency than their corresponding hydroxylated (deacetylated) analogues. researchgate.netnih.govibict.br In the development of anti-Candida agents, peracetylated eugenol glucosides consistently demonstrated better biological results. researchgate.netnih.gov This enhanced activity is often attributed to increased lipophilicity, which may facilitate passage across microbial cell membranes. researchgate.net However, this trend is not universal. In a study on antibacterial activity against food-contaminating bacteria, the deacetylated glycosides of eugenol, isoeugenol, and dihydroeugenol were found to be approximately twice as active as their aglycones, while the peracetylated versions were, in most cases, only equipotent with the aglycones. nih.gov This highlights that the optimal substitution pattern can be target-dependent.

The inclusion of a carboxylic group in the aglycone part of the molecule has also been explored. In a study focused on developing inhibitors for the angiotensin-converting enzyme (ACE), a series of eugenyl glucoside derivatives were synthesized. researchgate.netnih.govtandfonline.com The most active compound was a glucoside derivative that featured a carboxylic group on the aglycone. researchgate.netnih.gov This derivative exhibited an IC50 value of 0.4 mM and showed favorable binding energies in docking studies, suggesting that the acidic functionality plays a key role in the interaction with the enzyme's active site. researchgate.netnih.gov

The table below compares the biological potency based on key structural modifications.

| Structural Modification | Comparison | Biological Target/Activity | Key Finding |

| Acetylation State | Peracetylated vs. Hydroxylated (Deacetylated) | Antifungal (Candida sp.) | Peracetylated glucosides presented better biological results than their hydroxylated analogues. researchgate.netnih.gov |

| Acetylation State | Peracetylated vs. Hydroxylated (Deacetylated) | Antibacterial | All deacetylated glycosides were about twice as active as the parent aglycones, while peracetylated versions were generally equipotent. nih.gov |

| Functional Group Inclusion | Inclusion of a Carboxylic Group | Angiotensin-Converting Enzyme (ACE) Inhibition | A glucoside derivative carrying a carboxylic group in the aglycone was the most active inhibitor in the series (IC50 of 0.4 mM). researchgate.netnih.gov |

Computational Approaches in Derivative Design and Optimization

Computational methods, particularly molecular docking and molecular dynamics, have become indispensable tools in the design and optimization of eugenyl glucoside derivatives. physchemres.org These in silico techniques provide valuable insights into the potential binding modes and interactions of derivatives with biological targets, guiding synthetic efforts toward more potent and selective compounds. nih.gov

Molecular docking studies were instrumental in elucidating the mechanism of action for the highly active 4-nitrobenzamide eugenyl glucoside derivative against Candida species. researchgate.netnih.gov Docking simulations with squalene (B77637) epoxidase, an enzyme in the ergosterol (B1671047) biosynthesis pathway, revealed that the peracetyl glucosyl moiety and the 4-nitrobenzamide group were both effectively involved in the high-affinity binding to the enzyme's active site. researchgate.netnih.gov Similarly, for the eugenyl glucoside derivative designed as an ACE inhibitor, docking plots showed informative complex formations with the enzyme, with the carboxylic acid group playing a significant role in the binding interactions. researchgate.netnih.gov

These computational approaches are not limited to confirming experimental results; they are also used predictively. In one study, molecular docking was used to screen a set of 59 eugenol derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. physchemres.org This initial screening identified six compounds with the best energy scores, which were then subjected to further computational analysis of their pharmacokinetic properties. physchemres.org Such methods allow for the rational design of new derivatives by predicting their binding affinity and drug-like properties before undertaking complex and resource-intensive synthesis. researchgate.netnih.govnih.gov

| Computational Approach | Application | Target | Key Insight |

| Molecular Docking | Elucidate Mechanism of Action | Candida sp. squalene epoxidase | Showed that the peracetyl glucosyl moiety and the 4-nitrobenzamide group are key for high-affinity binding. researchgate.netnih.gov |

| Molecular Docking | Analyze Binding Mode | Angiotensin-Converting Enzyme (ACE) | Revealed good binding energies for a derivative with a carboxylic group, supporting its observed inhibitory activity. researchgate.netnih.gov |

| Molecular Docking & Pharmacokinetic Prediction | Virtual Screening and Drug Design | SARS-CoV-2 Main Protease (Mpro) | Identified promising inhibitor candidates from a library of 59 eugenol derivatives based on binding energy and predicted pharmacological properties. physchemres.org |

| Molecular Dynamics | Assess Stability | Peroxisome proliferator-activated receptor gamma (PPARγ) | Used to confirm the stability of the best-docked protein-ligand complexes of novel eugenol derivatives. nih.govmdpi.com |

Emerging Research Areas and Future Perspectives

Elucidation of Uncharted Biosynthetic and Metabolic Pathways in Specific Organisms (e.g., Tea Plants)

While the presence of eugenyl glucoside has been identified in various plants, the intricate details of its biosynthesis and metabolism remain largely uncharted, particularly in commercially important species like the tea plant (Camellia sinensis). researchgate.netsciopen.com Research has shown that in tea plants, the formation of eugenyl glucoside from eugenol (B1671780) is catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). frontiersin.orgtum.de

Specifically, studies have identified that airborne eugenol can be absorbed by tea plants and subsequently converted into eugenyl glucoside. nih.govresearchgate.net This biotransformation is not merely a detoxification process but appears to play a crucial role in the plant's response to environmental stressors. For instance, the accumulation of eugenyl glucoside has been linked to enhanced tolerance to both cold and drought conditions in tea plants. nih.govoup.com

Several specific UGTs have been implicated in this process. One such enzyme, CsUGT78A15, was identified through the analysis of genes induced by low temperatures. sciopen.comfrontiersin.org This enzyme efficiently catalyzes the glucosylation of eugenol, and its expression levels correlate with the accumulation of eugenyl glucoside in different tea plant tissues and genotypes. researchgate.netsciopen.com Down-regulation of the CsUGT78A15 gene resulted in a decrease in eugenyl glucoside content under cold stress, highlighting its significant role in this biosynthetic pathway. sciopen.comresearchgate.net Another UGT, UGT71A59, is also strongly induced by abiotic stresses and has been shown to specifically catalyze the glucosylation of eugenol both in laboratory settings and within the plant. nih.gov Suppression of UGT71A59 expression in tea plants led to reduced eugenyl glucoside levels and impaired tolerance to cold and drought. nih.gov

Despite these advances, the complete biosynthetic pathway of eugenol itself in tea plants is not fully understood. oup.com While the final enzymes in the pathway, such as eugenol synthase (EGS), are known in other plants, they are yet to be identified in tea. oup.com Future research will likely focus on identifying these missing enzymatic steps and understanding how the entire pathway is regulated in response to different developmental and environmental cues. This knowledge is not only fundamental to plant biology but also provides a basis for improving tea flavor and stress resilience through breeding or biotechnological approaches. sciopen.com

Table 1: Key UDP-glycosyltransferases (UGTs) in Eugenyl Glucoside Biosynthesis in Camellia sinensis

| Enzyme | Gene Name | Function | Inducing Factor(s) | Reference(s) |

| CsUGT78A15 | CsUGT78A15 | Catalyzes the glucosylation of eugenol | Cold stress | sciopen.comfrontiersin.org |

| UGT71A59 | UGT71A59 | Catalyzes the glucosylation of eugenol | Cold, drought | nih.gov |

Expansion of Bioproduction Methodologies for Industrial Applications

The unique properties of eugenyl glucoside, including its potential as a flavor precursor and its enhanced stability compared to eugenol, make it an attractive target for industrial production. biosynth.comontosight.aisciopen.com This has spurred research into developing efficient and sustainable bioproduction methods.

One promising approach involves the use of whole-cell biocatalysts. For example, the glycosyltransferase CaUGT2 from Catharanthus roseus has demonstrated broad substrate specificity and can effectively catalyze the production of eugenyl glucoside from eugenol. researchgate.netresearchgate.net Similarly, engineered microorganisms are being explored as production platforms. Corynebacterium glutamicum, an industrial bacterium, has been successfully engineered to produce eugenyl glucoside by expressing the glycosyltransferase YdhE from Bacillus licheniformis. mdpi.com This system not only produced eugenyl glucoside but also an acetylated derivative, showcasing the potential for generating novel compounds. mdpi.com

Another microorganism, Xanthomonas maltophilia, has been shown to efficiently convert eugenol to eugenyl α-glucoside through fermentation. tandfonline.com This biocatalytic process achieved a high yield, highlighting its potential for large-scale production. tandfonline.com Genetic engineering of plants also presents a viable strategy. Overexpression of a petunia coniferyl alcohol acetyltransferase (PhCFAT) gene in transgenic aspen plants led to a significant increase in the accumulation of both eugenol and eugenyl glucoside. researchgate.net This demonstrates the feasibility of creating "phytochemical factories" for producing valuable compounds. nih.gov

Future research in this area will likely focus on optimizing these bioproduction systems. This includes strain improvement through metabolic engineering, process optimization for fermentation, and exploring novel enzymes with higher catalytic efficiency and stability. The development of cost-effective and scalable bioproduction methods will be crucial for the commercialization of eugenyl glucoside for applications in the food, pharmaceutical, and cosmetic industries. researchgate.netgoogle.com

Advanced Analytical Method Development for In-Depth Characterization

Accurate and sensitive analytical methods are essential for the identification, quantification, and in-depth characterization of eugenyl glucoside in complex matrices such as plant extracts and bioproduction media. A variety of techniques have been employed for this purpose, with chromatographic methods being the most common.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are frequently used for the separation and quantification of eugenyl glucoside. researchgate.netmdpi.com These techniques are often coupled with various detectors, including UV-visible and mass spectrometry (MS) detectors, to enhance specificity and sensitivity. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for the unambiguous identification and structural elucidation of eugenyl glucoside and its derivatives. researchgate.netmdpi.com For instance, LC-MS has been used to confirm the identity of eugenyl glucoside produced in enzymatic reactions and to distinguish it from other related compounds. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, especially for the analysis of the aglycone, eugenol, after hydrolysis of the glucoside. mdpi.comtjnpr.orgoup.com This method is often used for profiling volatile compounds in plant extracts.

Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in the definitive structural characterization of eugenyl glucoside. tandfonline.commdpi.com Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to elucidate the precise connectivity of the atoms within the molecule, confirming the attachment of the glucose moiety to the eugenol backbone. mdpi.com

Future advancements in this area may involve the development of even more sensitive and high-throughput analytical platforms. This could include the use of advanced mass spectrometry techniques like time-of-flight (TOF) and quadrupole time-of-flight (QTOF) for high-resolution mass analysis. researchgate.net The development of standardized analytical protocols will also be important for ensuring the quality and consistency of research findings and for regulatory purposes in industrial applications.

Table 2: Common Analytical Techniques for Eugenyl Glucoside Characterization

| Technique | Application | Reference(s) |

| HPLC/UPLC-UV | Separation and quantification | researchgate.netmdpi.com |

| LC-MS/MS | Identification, quantification, and structural elucidation | researchgate.netmdpi.comresearchgate.net |

| GC-MS | Analysis of eugenol (aglycone) | mdpi.comtjnpr.orgoup.com |

| NMR (¹H and ¹³C) | Definitive structural characterization | tandfonline.commdpi.com |

Exploration of Novel Biological Activities and Mechanistic Discoveries